This compound falls under the category of amino acid derivatives and piperidine carboxylic acids. Its structure includes both an amino group and a carboxylic acid functional group, which are essential for biological activity and interaction with various biological targets.
The synthesis of 3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves several steps that incorporate various reagents and conditions. While specific protocols may vary, a general synthetic route can be outlined as follows:
These steps highlight the complexity involved in synthesizing this compound, requiring careful control of reaction conditions to optimize yield and purity.
The molecular structure of 3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester can be described using various structural representations:
InChI=1S/C18H27N3O3/c1-2-20(17(22)11-19)12-16-9-6-10-21(13-16)18(23)24-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,19H2,1H3CCN(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CNThe structure consists of a piperidine ring linked to an amino-acetyl side chain and a benzyl ester group. This configuration suggests potential interactions with biological macromolecules due to the presence of multiple functional groups capable of forming hydrogen bonds or engaging in hydrophobic interactions.
The compound can undergo various chemical reactions typical for amino acids and esters:
These reactions are crucial for understanding the compound's reactivity profile and potential transformations that could be exploited in synthetic chemistry or pharmacology.
The physical and chemical properties of 3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester include:
These properties are essential for determining how the compound behaves under various conditions, influencing its applicability in research.
The applications of 3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester span several fields:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5